molecular formula C30H16O2 B12084969 9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis- CAS No. 3321-86-6

9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis-

Cat. No.: B12084969
CAS No.: 3321-86-6
M. Wt: 408.4 g/mol
InChI Key: DATXULQQDBTIRC-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a unique bis-ethenediylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- typically involves the reaction of anthracene derivatives with appropriate reagents to form the bis-ethenediylidene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy or amino derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene or aminoanthracene compounds. Substitution reactions can result in a wide range of functionalized anthracene derivatives.

Scientific Research Applications

9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific proteins or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the bis-ethenediylidene linkage.

    Anthraquinone: An oxidized derivative of anthracene with a quinone structure.

    9,10-Dihydroanthracene: A reduced form of anthracene with hydrogenated central rings.

Uniqueness

9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is unique due to its bis-ethenediylidene linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

3321-86-6

Molecular Formula

C30H16O2

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C30H16O2/c31-29-25-13-5-1-9-19(25)23(20-10-2-6-14-26(20)29)17-18-24-21-11-3-7-15-27(21)30(32)28-16-8-4-12-22(24)28/h1-16H

InChI Key

DATXULQQDBTIRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C=C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O

Origin of Product

United States

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